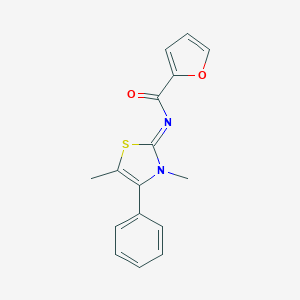

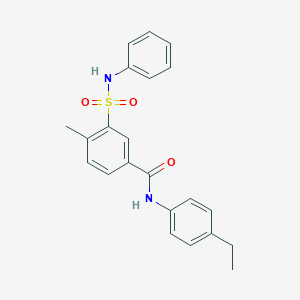

N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide, also known as DMPT, is a compound that has gained significant attention in the scientific community due to its various biological effects. DMPT is a synthetic organic compound that has a molecular weight of 261.34 g/mol and a chemical formula of C14H14N2OS. DMPT is a yellowish powder that is soluble in water and ethanol and has a melting point of 158-160°C.

Mechanism of Action

The mechanism of action of N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide is not fully understood, but it is believed to involve the activation of the growth hormone-releasing hormone (GHRH) pathway and the inhibition of somatostatin secretion. N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide has also been shown to increase the expression of genes involved in growth and metabolism, such as insulin-like growth factor 1 (IGF-1) and growth hormone receptor (GHR).

Biochemical and Physiological Effects:

N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide has several biochemical and physiological effects, including increased growth hormone secretion, enhanced feed intake, improved reproductive performance, and reduced stress. N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide has also been shown to improve nutrient utilization and increase the absorption of minerals, such as calcium and phosphorus, in animals. Additionally, N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide has been shown to improve the immune response in animals by increasing the production of cytokines and enhancing the activity of natural killer cells.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide has several advantages for use in lab experiments, including its ability to improve growth performance and reproductive performance in animals, as well as its ability to reduce stress. N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide is also relatively stable and easy to administer, making it a popular choice for researchers. However, N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide has some limitations, including its potential to interact with other compounds and its potential to cause adverse effects at high doses.

Future Directions

Future research on N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide should focus on its potential applications in various animal species, including its effects on growth, reproduction, and stress response. Additionally, further studies are needed to elucidate the mechanism of action of N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide and to identify potential interactions with other compounds. Future research should also explore the potential use of N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide in combination with other compounds to enhance its effectiveness and reduce potential adverse effects.

Synthesis Methods

N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide is synthesized using a multi-step process that involves the condensation of 2-acetylfuran with thiosemicarbazide, followed by a cyclization reaction to form the thiazole ring. The resulting compound is then reacted with benzaldehyde to form N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide. The synthesis of N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide is a complex process that requires careful control of reaction conditions, such as temperature, pH, and reaction time, to obtain a high yield of the desired product.

Scientific Research Applications

N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide has been extensively studied for its biological activities, including its effects on growth, reproduction, and stress response in various animal species. N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide has been shown to stimulate the secretion of growth hormone and increase feed intake in pigs, chickens, and fish, leading to improved growth performance. N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide has also been shown to enhance the reproductive performance of animals, including increased sperm quality and semen production in boars and improved egg production and hatchability in chickens. Additionally, N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide has been shown to reduce stress in animals by regulating the hypothalamic-pituitary-adrenal axis and reducing cortisol levels.

properties

Product Name |

N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)-2-furamide |

|---|---|

Molecular Formula |

C16H14N2O2S |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

N-(3,5-dimethyl-4-phenyl-1,3-thiazol-2-ylidene)furan-2-carboxamide |

InChI |

InChI=1S/C16H14N2O2S/c1-11-14(12-7-4-3-5-8-12)18(2)16(21-11)17-15(19)13-9-6-10-20-13/h3-10H,1-2H3 |

InChI Key |

JHDMTNMLQQZZTI-UHFFFAOYSA-N |

SMILES |

CC1=C(N(C(=NC(=O)C2=CC=CO2)S1)C)C3=CC=CC=C3 |

Canonical SMILES |

CC1=C(N(C(=NC(=O)C2=CC=CO2)S1)C)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B305163.png)

![1-{[(2-Chloro-6-fluorobenzyl)sulfanyl]acetyl}piperidine](/img/structure/B305168.png)

![N-(2-bromophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B305174.png)

amino]benzoyl}amino)benzoate](/img/structure/B305175.png)

![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]-2-chlorobenzamide](/img/structure/B305177.png)

![N-[1-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-3-methylbenzamide](/img/structure/B305179.png)

![N-[1-(4-allyl-5-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B305182.png)

![N-[1-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B305183.png)

![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B305185.png)

![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B305186.png)